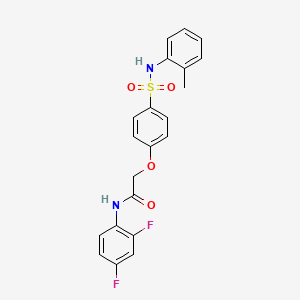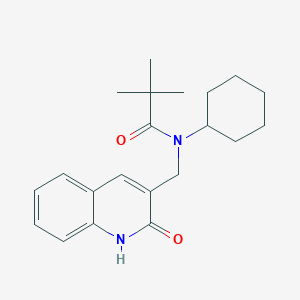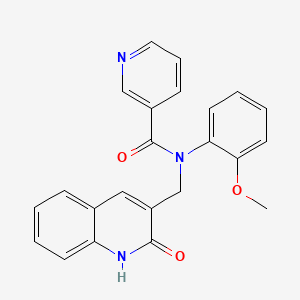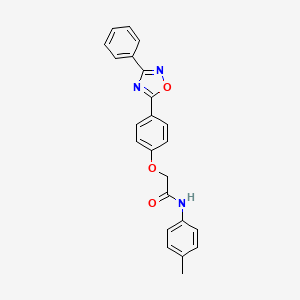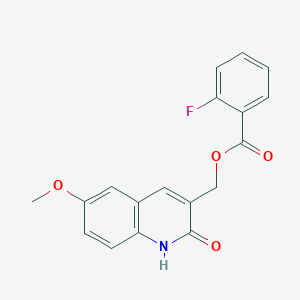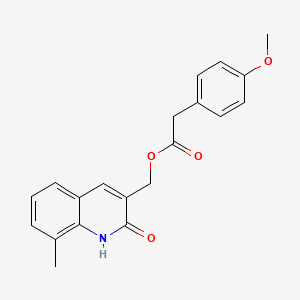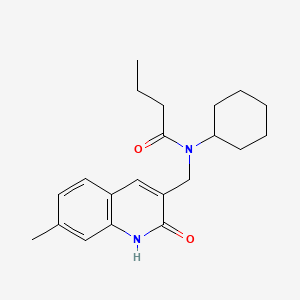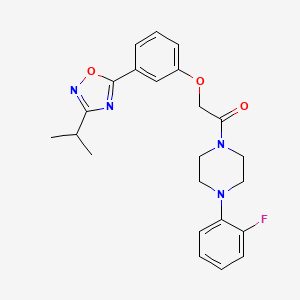![molecular formula C17H18N2O2 B7684198 2-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7684198.png)
2-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as MPQ and is synthesized through a complex process involving several chemical reactions. In
作用機序
The mechanism of action of MPQ is still not fully understood. However, it has been suggested that MPQ acts by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. MPQ has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
MPQ has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. MPQ has also been shown to modulate the immune system and reduce inflammation. Additionally, MPQ has been found to have anti-viral properties and can inhibit the replication of certain viruses, including HIV.
実験室実験の利点と制限
MPQ has several advantages for lab experiments. It is a potent compound with a unique structure that makes it suitable for studying the mechanism of action and potential applications. However, the synthesis process is complex and requires expertise in organic chemistry. Additionally, the compound is not readily available and can be expensive.
将来の方向性
There are several future directions for the study of MPQ. One area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of MPQ. The compound could also be studied for its potential use in combination therapy with other anti-cancer or anti-viral drugs. Finally, the effects of MPQ on different types of cancer and viral infections could be further explored.
Conclusion:
In conclusion, MPQ is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis process is complex, and the compound is not readily available, but MPQ has several advantages for lab experiments. Further studies are needed to fully understand the mechanism of action and potential applications of MPQ.
合成法
The synthesis of MPQ involves several chemical reactions, including the condensation of 2-methyl-1H-pyrrole-3-carboxylic acid with 2-methyl-4-nitroaniline, followed by reduction and cyclization. The final product is obtained through a reaction with pyrrolidine-1-carboxylic acid. The synthesis process is complex and requires expertise in organic chemistry.
科学的研究の応用
MPQ has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. MPQ has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, MPQ has been studied for its potential use in the treatment of viral infections, including HIV.
特性
IUPAC Name |
2-methyl-10-(pyrrolidine-1-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-9-12-5-4-6-13-15(12)19(11)10-14(16(13)20)17(21)18-7-2-3-8-18/h4-6,10-11H,2-3,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJWTXJESPDHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(1-pyrrolidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinolin-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


